12-Octadecenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

12-Octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid with 18 carbon atoms and a double bond at the ninth carbon from the methyl end. It is one of the most abundant fatty acids in nature and is found in various foods, such as olive oil, nuts, and meat products. In recent years, 12-Octadecenoic acid has gained attention for its potential health benefits and scientific research applications.

Mecanismo De Acción

The mechanism of action of 12-Octadecenoic acid is complex and involves multiple pathways. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis. Additionally, 12-Octadecenoic acid has been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.

Biochemical and Physiological Effects:

12-Octadecenoic acid has been shown to have numerous biochemical and physiological effects, including reducing plasma triglycerides, increasing high-density lipoprotein (HDL) cholesterol, and improving insulin sensitivity. It has also been shown to decrease inflammation and oxidative stress, which are both implicated in the development of chronic diseases such as cardiovascular disease and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 12-Octadecenoic acid in lab experiments is its availability and low cost. It is also relatively stable and easy to work with. However, one limitation is that it can be difficult to isolate and purify from natural sources, which can affect the consistency and reproducibility of results.

Direcciones Futuras

There are numerous future directions for research on 12-Octadecenoic acid. One area of interest is its potential for cancer prevention and treatment, particularly in breast and prostate cancer. Other areas of research include its role in modulating the gut microbiome and its potential for improving cognitive function and reducing the risk of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 12-Octadecenoic acid and its potential for therapeutic applications.

In conclusion, 12-Octadecenoic acid is a monounsaturated fatty acid with numerous potential health benefits and scientific research applications. Its mechanism of action is complex and involves multiple pathways, and it has been shown to have numerous biochemical and physiological effects. While there are advantages and limitations to using 12-Octadecenoic acid in lab experiments, there are numerous future directions for research on this promising compound.

Métodos De Síntesis

12-Octadecenoic acid can be synthesized through various methods, including the hydrolysis of triglycerides found in vegetable oils and animal fats, as well as the oxidation of unsaturated fatty acids. The most common method for obtaining 12-Octadecenoic acid is through the saponification of fats and oils, followed by acidification and purification.

Aplicaciones Científicas De Investigación

12-Octadecenoic acid has been extensively studied for its potential health benefits, including its role in reducing the risk of cardiovascular disease, improving insulin sensitivity, and promoting weight loss. It has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential for cancer prevention and treatment.

Propiedades

Número CAS |

13126-38-0 |

|---|---|

Nombre del producto |

12-Octadecenoic acid |

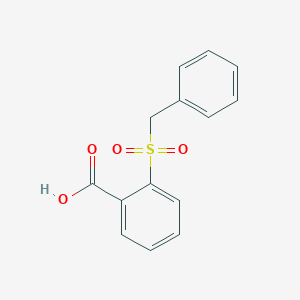

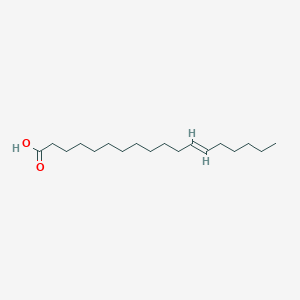

Fórmula molecular |

C18H34O2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

(E)-octadec-12-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+ |

Clave InChI |

OXEDXHIBHVMDST-VOTSOKGWSA-N |

SMILES isomérico |

CCCCC/C=C/CCCCCCCCCCC(=O)O |

SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

SMILES canónico |

CCCCCC=CCCCCCCCCCCC(=O)O |

Sinónimos |

12-octadecenoic acid 12-octadecenoic acid, (cis)-isomer 12-octadecenoic acid, (trans)-isomer 12-octadecenoic acid, sodium salt, (Z)-isomer cis-12-octadecenoic acid trans-12-octadecenoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.